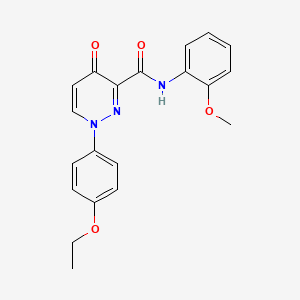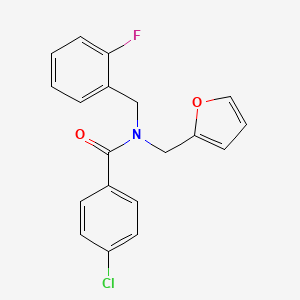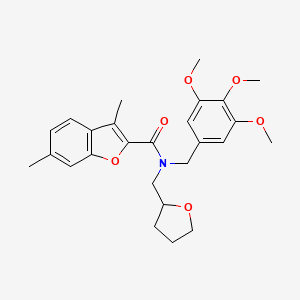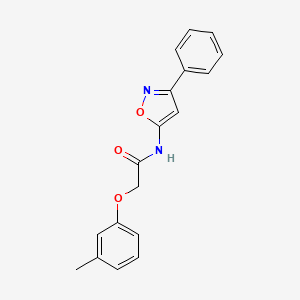![molecular formula C26H27N2O4P B11385087 Dimethyl {2-(diphenylmethyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11385087.png)
Dimethyl {2-(diphenylmethyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {2-(diphenylmethyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate is a complex organic compound with significant potential in various scientific fields. This compound features a phosphonate group attached to an oxazole ring, which is further substituted with diphenylmethyl and 4-methylbenzylamino groups. The unique structure of this compound makes it a subject of interest in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2-(diphenylmethyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and an amide.
Introduction of the Diphenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where diphenylmethanol is reacted with the oxazole ring in the presence of a Lewis acid catalyst.
Attachment of the 4-Methylbenzylamino Group: This can be achieved through a nucleophilic substitution reaction where the oxazole derivative is reacted with 4-methylbenzylamine.
Phosphonate Ester Formation: The final step involves the reaction of the oxazole derivative with dimethyl phosphite under suitable conditions, often involving a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphonic acids.
Reduction: Reduction reactions can target the oxazole ring or the aromatic substituents, potentially leading to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Phosphonic acids and their derivatives.
Reduction: Reduced oxazole derivatives and aromatic rings.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, Dimethyl {2-(diphenylmethyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity can be explored in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions allows for the design of derivatives with improved pharmacological properties.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its phosphonate group could impart flame-retardant properties, making it useful in the production of fire-resistant materials.
Mechanism of Action
The mechanism by which Dimethyl {2-(diphenylmethyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The oxazole ring and aromatic substituents could facilitate binding to specific molecular targets, while the phosphonate group could participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl {2-(diphenylmethyl)-5-[(4-methylphenyl)amino]-1,3-oxazol-4-yl}phosphonate: Similar structure but with a different substituent on the oxazole ring.
Dimethyl {2-(diphenylmethyl)-5-[(4-chlorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate: Chlorine substituent instead of a methyl group.
Dimethyl {2-(diphenylmethyl)-5-[(4-nitrobenzyl)amino]-1,3-oxazol-4-yl}phosphonate: Nitro group instead of a methyl group.
Uniqueness
Dimethyl {2-(diphenylmethyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate is unique due to its specific combination of substituents, which can influence its reactivity and interactions. The presence of both diphenylmethyl and 4-methylbenzylamino groups provides a distinct steric and electronic environment, potentially leading to unique chemical and biological properties.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C26H27N2O4P |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-benzhydryl-4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C26H27N2O4P/c1-19-14-16-20(17-15-19)18-27-25-26(33(29,30-2)31-3)28-24(32-25)23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,23,27H,18H2,1-3H3 |
InChI Key |
ONFVNLUIINSKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11385005.png)
![N-(4-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11385007.png)
![Diethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11385017.png)
![methyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11385020.png)



![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11385044.png)
![2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11385059.png)


![2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(2-furylmethyl)acetamide](/img/structure/B11385071.png)
![1-(3-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11385078.png)

